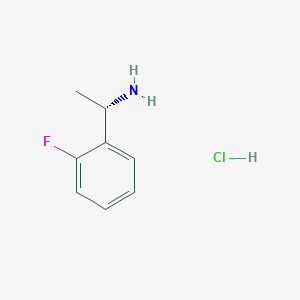

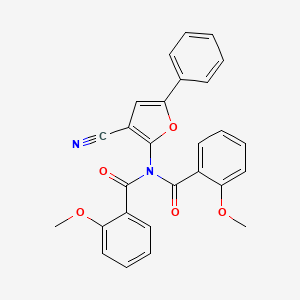

![molecular formula C19H22N6O2 B2949392 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide CAS No. 863018-30-8](/img/structure/B2949392.png)

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of triazolopyrimidine, which is a type of heterocyclic compound. Triazolopyrimidines are known for their wide range of biological activities and are used in the development of various drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Applications De Recherche Scientifique

Synthesis of Nitrogen-Containing Heterocycles

The triazolopyrimidine core of the compound is a valuable precursor in the synthesis of nitrogen-containing heterocycles . These structures are significant in pharmaceutical chemistry due to their presence in many biologically active molecules. The compound can undergo various chemical transformations to yield a diverse array of heterocyclic compounds, which can be further explored for their therapeutic potential.

Development of Antiepileptic Agents

The structural similarity of triazolopyrimidines to purines makes them suitable for the development of antiepileptic drugs . By mimicking the biological activity of purines, they can modulate neurotransmitter release and neuronal excitability, offering a pathway to novel antiepileptic therapies.

Bioconjugation Chemistry

The triazole moiety is known for its stability and ability to mimic amide bonds, making it ideal for bioconjugation applications . This compound could be used to create stable linkages between biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools.

Polymer Synthesis

The robustness of the triazole ring allows it to serve as a structural unit in polymer chains . Incorporating this compound into polymers could enhance their thermal stability and chemical resistance, leading to advanced materials with a wide range of industrial applications.

Fluorescent Probes

Triazolopyrimidines can be engineered to exhibit fluorescence . This property can be utilized in the design of fluorescent probes for biological imaging, enabling researchers to track biological processes in real-time with high specificity and sensitivity.

Medicinal Chemistry: c-Met Inhibition and GABAA Modulating Activity

In medicinal chemistry, the compound’s derivatives can be investigated for their potential to inhibit c-Met, a receptor tyrosine kinase implicated in cancer progression . Additionally, they may modulate GABAA receptors, which are targets for anxiolytic and sedative drugs, opening new avenues for therapeutic intervention.

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally similar to other triazolopyrimidine derivatives , which have been found to inhibit various kinases . .

Mode of Action

Based on its structural similarity to other triazolopyrimidine derivatives , it may interact with its targets by binding to the active site of the kinase, thereby inhibiting its activity .

Biochemical Pathways

If the compound does indeed inhibit kinases as suggested by its structural similarity to other triazolopyrimidine derivatives , it could potentially affect a wide range of biochemical pathways, given the central role of kinases in cellular signaling .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. If the compound does indeed inhibit kinases as suggested by its structural similarity to other triazolopyrimidine derivatives , it could potentially have a wide range of effects, including altering cell proliferation and signaling .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c26-16(21-15-9-5-2-6-10-15)12-24-13-20-18-17(19(24)27)22-23-25(18)11-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAROTBBQKOFBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

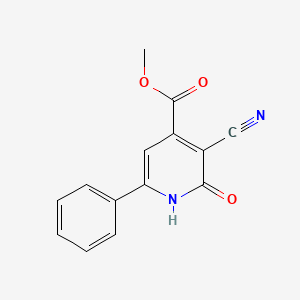

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2949313.png)

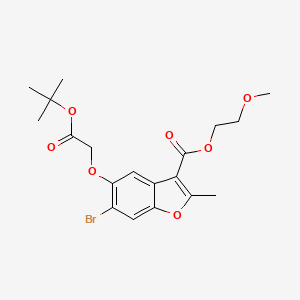

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2949314.png)

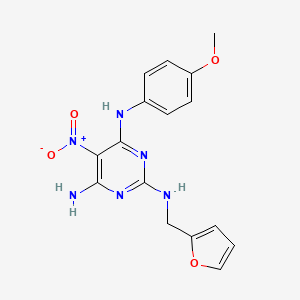

![1-(4-Bromophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2949321.png)

![(E)-3-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2949327.png)

![4-({[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetyl}amino)benzamide](/img/structure/B2949330.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2949331.png)